molecular formula C11H16N2O4 B2918777 tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate CAS No. 1803587-45-2

tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate

Cat. No.: B2918777
CAS No.: 1803587-45-2
M. Wt: 240.259
InChI Key: FQACDDCZBDVOLU-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate is a carbamate-protected amine derivative featuring a furan ring substituted with a carbamoyl group at the 4-position. The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the amine, a common strategy in organic synthesis to prevent unwanted reactions during multi-step syntheses. This compound is structurally significant in medicinal chemistry, particularly in the design of ligands targeting enzymes or receptors where heterocyclic motifs are critical .

Properties

IUPAC Name

tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-11(2,3)17-10(15)13-5-8-4-7(6-16-8)9(12)14/h4,6H,5H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQACDDCZBDVOLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=CO1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable furan derivative under controlled conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions . The reaction conditions often involve the use of solvents like 1,4-dioxane and bases such as cesium carbonate .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. It serves as a model compound for understanding the behavior of carbamates in biological systems .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may be used in the development of new drugs targeting specific enzymes or pathways .

Industry: In industrial applications, this compound is used in the production of polymers, coatings, and other materials. Its unique reactivity makes it valuable in various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved often include carbamate formation and subsequent reactions with nucleophiles or electrophiles .

Comparison with Similar Compounds

Aromatic vs. Heterocyclic Cores

  • Phenyl Derivatives :
    • Example: tert-Butyl N-((4-Bromo-2-fluoro-3-methoxyphenyl)methyl)carbamate (41ε)
    • Comparison: Replacing the furan with a halogenated phenyl ring introduces steric bulk and electron-withdrawing effects (e.g., bromo, fluoro), which may reduce solubility but enhance stability against oxidation.
  • Oxane (Tetrahydrofuran) Derivatives :
    • Example: tert-Butyl N-[(4-carbamoyloxan-4-yl)methyl]carbamate
    • Comparison: The saturated oxane ring reduces aromaticity, increasing conformational flexibility and altering solubility. The carbamoyl group at the 4-position mimics the target compound but within a six-membered ring system.
  • The carbamothioyl (-CSNH₂) group differs from carbamoyl in hydrogen-bonding capacity and lipophilicity.

Substituent Functional Groups

  • Electron-Withdrawing Groups (EWGs) :
    • Example: tert-Butyl (2-Chloro-4-(4-methylthiazol-5-yl)benzyl)carbamate (42e)
    • Chloro and thiazole groups increase electrophilicity, contrasting with the carbamoyl’s dual electron-withdrawing and donating nature.
  • Electron-Donating Groups (EDGs) :
    • Example: tert-Butyl (3-Methoxy-4-(4-methylthiazol-5-yl)benzyl)carbamate (42g)
    • Methoxy groups enhance solubility in polar solvents but may reduce metabolic stability compared to the carbamoyl group.

Physical Properties

Compound Physical State Solubility Trends Reference
Target Compound (furan derivative) Not reported Likely polar (carbamoyl group)
tert-Butyl (42h) Yellow solid Moderate (fluoro, thiazole)
tert-Butyl (42g) White solid High (methoxy, thiazole)
tert-Butyl (oxane derivative) Not reported High (polar oxane ring)

Biological Activity

Tert-butyl N-[(4-carbamoylfuran-2-yl)methyl]carbamate, referred to as M4 , is a synthetic compound that has garnered attention for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the biological activity of M4, focusing on its mechanisms of action, efficacy in cellular models, and implications for therapeutic use.

M4 exhibits dual inhibitory activity against key enzymes involved in the pathogenesis of Alzheimer's disease:

  • β-secretase : M4 has been shown to inhibit β-secretase activity with an IC50 value of 15.4 nM , which is significant considering the role of this enzyme in amyloid-beta (Aβ) peptide generation.
  • Acetylcholinesterase (AChE) : The compound also inhibits AChE with a Ki value of 0.17 μM , contributing to increased acetylcholine levels, which are often depleted in AD patients.

These activities collectively help prevent the aggregation of Aβ peptides, which is crucial in mitigating the formation of amyloid plaques associated with Alzheimer's pathology.

In Vitro Studies

In vitro experiments have demonstrated that M4 can protect astrocytes from Aβ-induced toxicity. Key findings include:

  • Cell Viability : In cultures treated with Aβ1-42, M4 improved cell viability significantly; astrocytes treated with M4 alongside Aβ showed a viability increase from 43.78% to 62.98% compared to controls treated only with Aβ.
TreatmentCell Viability (%)
Control100
Aβ1-4243.78 ± 7.17
Aβ1-42 + M462.98 ± 4.92
  • Cytokine Production : M4 treatment resulted in a reduction of tumor necrosis factor-alpha (TNF-α) levels in astrocytes exposed to Aβ1-42, indicating a potential anti-inflammatory effect. However, this reduction was not statistically significant when compared to Aβ-only treated cells.

In Vivo Studies

In vivo assessments using a scopolamine-induced model of AD revealed that while M4 exhibited some protective effects on astrocyte viability and reduced β-secretase activity, these effects were not statistically significant when compared to established treatments like galantamine.

Treatmentβ-secretase Activity (Relative to Control)
Control1.0
ScopolamineIncreased
M4Decreased
GalantamineSignificant decrease

Discussion

The moderate protective effect of M4 against Aβ-induced toxicity suggests its potential as a therapeutic agent for neurodegenerative diseases. However, the lack of significant effects observed in vivo raises questions about its bioavailability and efficacy in the brain. The interplay between M4 and Aβ interactions at the cellular level indicates that further research is needed to optimize its pharmacokinetic properties and enhance its therapeutic potential.

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